Propan-2-yl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propan-2-yl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a dichlorophenyl group, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate product. This intermediate is then subjected to cyclization and esterification reactions to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their metabolic processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Unique due to its specific ester and dichlorophenyl groups.
Other Hexahydroquinolines: Similar core structure but different substituents, leading to varied biological activities.
Quinoline Derivatives: Share the quinoline core but differ in functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21Cl2NO3 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
propan-2-yl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H21Cl2NO3/c1-10(2)26-20(25)17-11(3)23-15-5-4-6-16(24)19(15)18(17)13-8-7-12(21)9-14(13)22/h7-10,18,23H,4-6H2,1-3H3 |
InChI Key |
GRIDNRKMSBYHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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